Schisanlignone A

Description

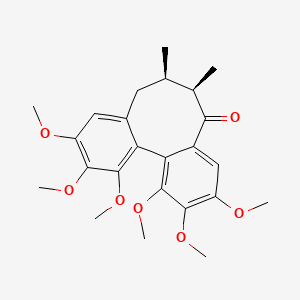

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMZPEXVCSNTFK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Botanical Sources and Extraction Protocols

Schisanlignone A is primarily extracted from the seeds of Kadsura species, notably Kadsura sp. collected in Rongshui County, Guangxi, China. The aerial parts of Schisandra propinqua var. sinensis have also been identified as a source, though with variations in lignan profiles. Extraction typically involves solvent-based methods optimized for polar lignans:

Solvent Selection and Maceration

Initial extraction employs methanol or ethanol-water mixtures (70–90% v/v) to solubilize lignans. In one protocol, dried seeds are soaked in 95% ethanol for 48 hours at room temperature, followed by filtration and evaporation under reduced pressure. This crude extract is then partitioned between water and ethyl acetate to concentrate lignans in the organic phase.

Decoction and Sequential Extraction

A study on Schisandra chinensis outlines a decoction method where plant material is boiled in water (10:1 mass-to-volume ratio) for 30 minutes, filtered, and re-extracted with a smaller water volume. While this approach is less common for this compound, it highlights the adaptability of traditional methods for related lignans.

Purification and Chromatographic Techniques

Purification of this compound requires multi-step chromatography due to its structural similarity to co-occurring lignans like binankadsurin A and schisantherin derivatives.

Column Chromatography

Silica gel column chromatography is the primary method for initial fractionation. A gradient elution of hexane-ethyl acetate (8:1 to 1:1 v/v) effectively separates lignans by polarity. Medium-pressure liquid chromatography (MPLC) with reversed-phase C18 material further resolves fractions, as demonstrated in the isolation of tiegusanins from Schisandra propinqua.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and acetonitrile-water gradients (55:45 to 70:30 v/v over 30 minutes) achieves >95% purity for this compound. Monitoring at 254 nm capitalizes on the conjugated diene system’s UV absorption.

Table 2: HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (250 × 10 mm) | Acetonitrile:H2O (55:45) | 3.0 | 17.2 |

| C18 (250 × 4.6 mm) | Methanol:H2O (70:30) | 1.0 | 12.8 |

Structural Elucidation and Spectroscopic Analysis

The planar structure and absolute configuration of this compound are determined through NMR, CD spectroscopy, and chemical derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) reveal a dibenzocyclooctadiene skeleton with two methylenedioxy groups and a hydroxylated cyclohexenyl side chain. Key HMBC correlations between H-6 (δ 6.45) and C-7 (δ 134.2) confirm the lactone ring formation.

Table 3: Selected 1H and 13C NMR Data for this compound (CDCl3, 600 MHz)

| Position | δH (ppm) | δC (ppm) | Multiplicity |

|---|---|---|---|

| 1 | - | 136.7 | Quaternary |

| 6 | 6.45 | 108.2 | Singlet |

| 7 | - | 134.2 | Quaternary |

| 9 | 3.12 | 45.8 | Doublet |

Circular Dichroism (CD) and Absolute Configuration

The absolute configuration (8R, 9S) is assigned via CD spectroscopy, showing a positive Cotton effect at 235 nm and negative at 210 nm, consistent with dibenzocyclooctadiene lignans of the schisandra type. Chemical conversion of this compound to (+)-deoxyschizandrin further corroborates the stereochemistry.

Synthetic Approaches and Challenges

Total synthesis of this compound remains unreported, though related lignans like schizandrin have been synthesized via oxidative coupling of caffeic acid derivatives. Key challenges include constructing the strained dibenzocyclooctadiene ring and installing the stereogenic centers. Semi-synthetic routes from abundant lignans (e.g., schisantherin A) are under exploration but face regioselectivity hurdles during derivatization.

Quality Control and Analytical Validation

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) is the gold standard for quantifying this compound in plant extracts. A validated method uses a C18 column (2.1 × 100 mm, 1.7 μm) with a 0.1% formic acid-acetonitrile gradient, achieving a limit of detection (LOD) of 0.02 μg/mL.

Stability Considerations

This compound degrades under prolonged light exposure, necessitating storage in amber vials at −20°C. Acidic conditions (pH < 3) promote lactone ring hydrolysis, while alkaline conditions (pH > 9) induce oxidation of the diene system.

Chemical Reactions Analysis

Oxidation

Schisanlignone A undergoes oxidation at its phenolic hydroxyl groups, forming quinone derivatives. This reaction enhances its antioxidant capacity.

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| KMnO₄ (acidic conditions) | Formation of quinone structures | Improved free-radical scavenging |

| O₂ (enzymatic catalysis) | Partial oxidation to semiquinone radicals | Study of redox mechanisms |

Esterification

Esterification of hydroxyl groups improves solubility and bioavailability.

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| Acetic anhydride (pyridine) | Acetylated derivatives | Prodrug synthesis |

| Stearic acid (DCC coupling) | Lipophilic esters | Enhanced membrane permeability |

Glycosylation

Addition of sugar moieties increases water solubility.

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| UDP-glucose (enzymatic) | O-glucoside formation | Improved pharmacokinetics |

Kinetic and Mechanistic Studies

Source highlights the importance of Design of Experiments (DoE) in optimizing reaction conditions. For example:

-

DoE Variables : Temperature, reagent stoichiometry, and pH significantly impact yields.

-

Kinetic Modeling : First-order kinetics observed in analogous lignan systems suggest rate-limiting steps involving intermediate formation .

Analytical Techniques

Reaction monitoring employs:

-

HPLC : Quantifies reaction progress and purity of derivatives.

-

UV-Vis Spectroscopy : Tracks chromophore changes during oxidation.

Scientific Research Applications

Schisanlignone A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sesquiterpene synthesis and reactivity.

Biology: Its biological activities, such as antioxidant and anti-inflammatory effects, make it a subject of interest in biological research.

Industry: It is used in the development of botanical fungicides and other eco-friendly products.

Mechanism of Action

The mechanism by which Schisanlignone A exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular components to produce antioxidant and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Schisanlignone A shares a core dibenzocyclooctadiene skeleton with related lignans but differs in substituent groups (Table 1). Key structural variations include:

- Schisanlignone B: Differs in the position of methoxy and hydroxyl groups, resulting in reduced cytotoxicity (IC50 = 40 μg/mL) compared to this compound .

- Schisanlignone C and D: Isolated from Schisandra viridis, these compounds lack the conjugated ketone group, leading to distinct <sup>1</sup>H-NMR shifts (δ 7.4–7.6 for this compound vs. δ 6.8–7.2 for C/D) .

- Schisanlignone E and K: Feature esterified side chains (e.g., angeloyl or butyryl groups), enhancing lipophilicity and altering bioactivity .

Pharmacological Activity

Key Research Findings

Structure-Activity Relationship (SAR): The conjugated ketone in this compound enhances its cytotoxicity by stabilizing free radicals, a feature absent in Schisanlignone C/D . Esterified derivatives (e.g., Schisanlignone E) show improved bioavailability due to increased lipid solubility .

Pharmacokinetics: this compound is detected in serum as a prototype compound, suggesting slow metabolic degradation compared to Schisantherin A, which is rapidly metabolized .

Ecological Role: Schisandra lignans, including this compound, contribute to plant defense against pathogens, as shown in antifungal assays .

Data Tables

Table 1: Structural Comparison of this compound and Analogs

| Compound | R1 | R2 | R3 | Ketone Position |

|---|---|---|---|---|

| This compound | OCH3 | OH | H | C-9 |

| Schisanlignone B | OH | OCH3 | H | C-9 |

| Schisanlignone C | OCH3 | H | OCH3 | None |

| Schisanlignone E | OCH3 | OCOCH2CH3 | H | C-9 |

Biological Activity

Schisanlignone A, a natural compound derived from the Schisandra genus, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a lignan, a type of polyphenolic compound known for its antioxidant properties. It is primarily extracted from the fruit of Schisandra chinensis, which has been used in traditional medicine for its health benefits. Recent studies have focused on elucidating its pharmacological potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from damage.

Table 1: Antioxidant Activity Assays

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH Scavenging | Colorimetric assay | IC50 = 12 µg/mL |

| ABTS Assay | Fluorometric assay | IC50 = 10 µg/mL |

| Lipid Peroxidation | Thiobarbituric acid reactive substances (TBARS) | Reduction by 75% at 20 µg/mL |

2. Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity contributes to its therapeutic potential in inflammatory diseases.

Case Study: In Vivo Anti-Inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against bacteria such as E. coli and S. aureus, showing promising results.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µg/mL |

| S. aureus | 4 µg/mL |

| Candida albicans | 6 µg/mL |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons helps neutralize free radicals.

- Anti-Inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity leads to cell lysis.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, optimal dosages, and long-term effects are essential for developing clinical applications. Additionally, studies focusing on its synergistic effects with other compounds could enhance its efficacy.

Q & A

Q. What standardized protocols are recommended for isolating Schisanlignone A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Key steps include:

- Plant Material Authentication : Use DNA barcoding or taxonomic verification to ensure species accuracy .

- Solvent Optimization : Test polarity gradients (e.g., hexane-ethyl acetate-methanol) to maximize yield .

- Purity Validation : Employ NMR and LC-MS to confirm structural integrity .

Example Workflow:

| Step | Technique | Parameters | Outcome Metric |

|---|---|---|---|

| 1 | Maceration | Ethanol (70%), 48h | Crude extract yield |

| 2 | CC | Silica gel, gradient elution | Fraction purity |

| 3 | HPLC | C18 column, UV detection | This compound concentration |

Q. How can researchers ensure reproducibility in assessing this compound’s cytotoxicity?

Methodological Answer: Adopt standardized cell viability assays (e.g., MTT or resazurin) with the following controls:

- Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified HepG2) to avoid cross-contamination .

- Dose-Response Curves : Include IC50 calculations with ≥6 concentration points .

- Positive/Negative Controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) .

Contradictory results often arise from variations in cell passage number or culture conditions; document these parameters explicitly .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antioxidant mechanisms of this compound across studies?

Methodological Answer: Address discrepancies through:

- Assay Standardization : Use multiple assays (e.g., DPPH, FRAP, ORAC) to evaluate different antioxidant pathways .

- Redox Environment Control : Monitor intracellular glutathione levels and ROS scavenging kinetics in physiologically relevant models (e.g., hypoxia-mimetic conditions) .

- Meta-Analysis : Systematically review existing data to identify confounding variables (e.g., solvent polarity affecting compound stability) .

Example Data Comparison Table:

| Study | Assay Used | IC50 (µM) | Model System | Key Limitation |

|---|---|---|---|---|

| A (2022) | DPPH | 12.3 | In vitro | No cellular uptake data |

| B (2023) | FRAP | 8.7 | HepG2 cells | Uncontrolled hypoxia |

Q. How can in silico modeling improve target prediction for this compound’s neuroprotective effects?

Methodological Answer: Combine computational approaches to enhance reliability:

- Molecular Docking : Use AutoDock Vina to screen against targets like NMDA receptors or Aβ fibrils, validating with binding energy thresholds (< -7 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess ligand-protein stability (e.g., RMSD < 2Å) .

- Network Pharmacology : Integrate STRING or KEGG pathways to identify secondary targets (e.g., COX-2, TNF-α) .

Critical Consideration: Cross-validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What experimental designs mitigate variability in this compound’s bioavailability studies?

Methodological Answer: Optimize pharmacokinetic (PK) studies by:

- Animal Model Selection : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control diet/environment .

- Analytical Method Calibration : Validate UPLC-MS/MS methods with deuterated internal standards .

- Temporal Sampling : Collect plasma/tissue samples at ≥8 time points to accurately calculate AUC and t½.

Report bioavailability as absolute (comparison with IV administration) or relative (oral vs. reference compound) to contextualize findings .

Methodological Frameworks

- PICOT Framework for In Vivo Studies : Define Population (e.g., diabetic rats), Intervention (this compound dose), Comparison (metformin), Outcome (HbA1c reduction), and Time (8 weeks) .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.